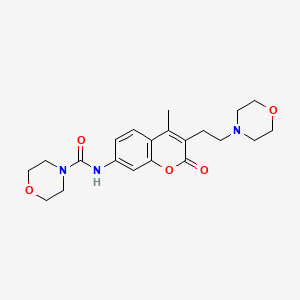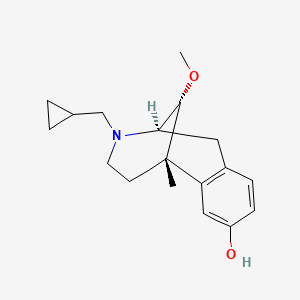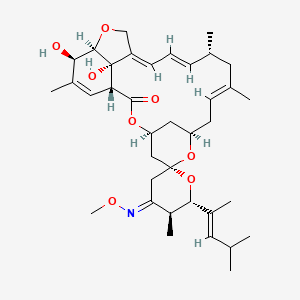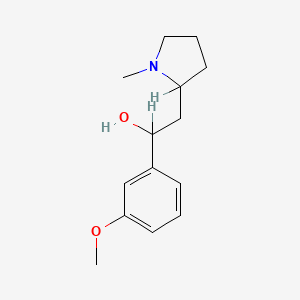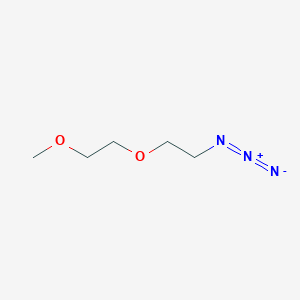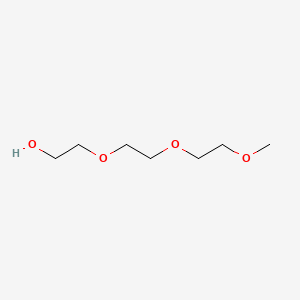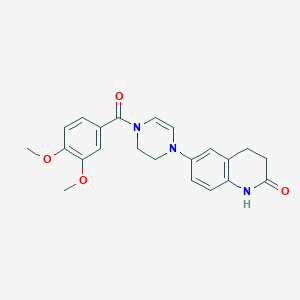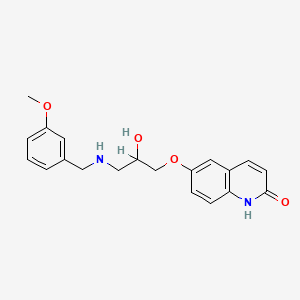![molecular formula C18H17N3O2 B1677499 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-18-3](/img/structure/B1677499.png)
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity . This interaction likely involves the compound binding to an allosteric pocket of RIPK1, serving as a type III inhibitor . The inhibition of RIPK1 can lead to changes in cellular signaling pathways, affecting cell survival and death .
Biochemical Pathways
Given the target of action, it’s likely that the compound impacts pathways related to necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound could disrupt the signaling events leading to necroptosis, thereby preventing cell death .
Pharmacokinetics
Similar compounds have been shown to have potent activity in both human and mouse cellular assays , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties
Result of Action
The inhibition of RIPK1 by this compound can lead to a decrease in necroptosis, potentially providing a therapeutic benefit in conditions where excessive cell death is detrimental . For example, necroptosis inhibitors have emerged as a promising strategy to mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Analysis
Biochemical Properties
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction is crucial as it can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from programmed necrosis . This compound also affects other cellular pathways, potentially altering the expression of genes involved in inflammation and cell survival.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of necroptosis, although the exact duration of its effectiveness can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orteronel involves the formation of a pyrrolo[1,2-c]imidazole core structure. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic compound .
Industrial Production Methods: Industrial production of Orteronel typically involves multi-step organic synthesis, including purification and crystallization processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Orteronel undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its effects on androgen synthesis and its potential to modulate hormonal pathways .
Medicine:
- Primarily researched for its use in treating metastatic castration-resistant prostate cancer by inhibiting androgen production .
- Studied for its potential to reduce prostate-specific antigen levels and improve patient outcomes .
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-23-0 | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
